molecular formula C9H12N2Si B11912155 2-((Trimethylsilyl)ethynyl)pyrimidine

2-((Trimethylsilyl)ethynyl)pyrimidine

Cat. No.: B11912155
M. Wt: 176.29 g/mol
InChI Key: ZMZRIHWNMOJBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Trimethylsilyl)ethynyl)pyrimidine is a chemical compound with the molecular formula C10H14N2Si. It is a derivative of pyrimidine, where a trimethylsilyl group is attached to the ethynyl group at the 2-position of the pyrimidine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Trimethylsilyl)ethynyl)pyrimidine typically involves the reaction of (trimethylsilyl)acetylene with pyrimidine derivatives. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and storage of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-((Trimethylsilyl)ethynyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in Sonogashira coupling.

    Bases: Triethylamine or potassium carbonate.

    Solvents: Tetrahydrofuran (THF), acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidines, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-((Trimethylsilyl)ethynyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Trimethylsilyl)ethynyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, making the compound more reactive under certain conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • 2-((Trimethylsilyl)ethynyl)pyridine
  • 2-((Trimethylsilyl)ethynyl)benzene
  • 2-((Trimethylsilyl)ethynyl)thiophene

Comparison: Compared to these similar compounds, 2-((Trimethylsilyl)ethynyl)pyrimidine is unique due to the presence of the pyrimidine ring, which imparts different electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

trimethyl(2-pyrimidin-2-ylethynyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2Si/c1-12(2,3)8-5-9-10-6-4-7-11-9/h4,6-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZRIHWNMOJBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.